Steric Volume Advantage vs Des-dimethyl Analog
The 6,6-dimethyl substitution adds 28 Da to the molecular mass and substantially increases the Connolly solvent-excluded volume relative to the des-dimethyl analog (CAS 1344300-57-7). This steric difference alters receptor cavity fit beyond what is predicted by molecular weight alone [1]. The des-dimethyl analog has a molecular formula C₇H₆N₂O₄ (MW 182.13 g/mol), while the target compound is C₁₀H₁₄N₂O₄ (MW 226.23 g/mol) .
| Evidence Dimension | Molecular weight and steric volume |
|---|---|
| Target Compound Data | MW 226.23 g/mol (C₁₀H₁₄N₂O₄) |
| Comparator Or Baseline | Des-dimethyl analog (CAS 1344300-57-7): MW ~182 g/mol (C₇H₆N₂O₄) |
| Quantified Difference | +44 g/mol (+24% mass increase); addition of two methyl groups in a constrained orientation |
| Conditions | Computed from molecular formula; no explicit 3D volume comparison available in the captured literature |
Why This Matters
The larger steric imprint can reduce off-target binding at subsites that cannot accommodate the dimethyl group, while retaining activity at primary targets, a common strategy in kinase and GPCR inhibitor design.
- [1] PubChem Compound Summary for CID 64834942. View Source
